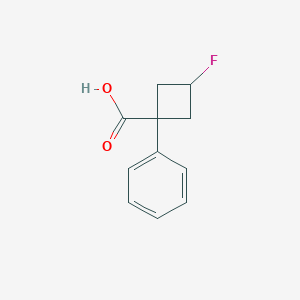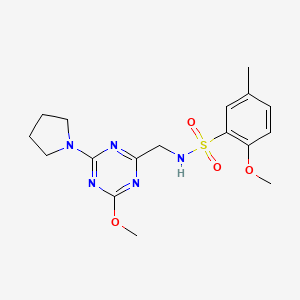
(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1932284-81-5 . It has a molecular weight of 194.21 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-,11- . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at room temperature . The compound has a molecular weight of 194.21 .Mécanisme D'action
The mechanism of action of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to enhance the activity of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
(1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of neuropathic pain. Additionally, (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This, in turn, leads to a reduction in neuronal excitability and a decrease in pain and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is its potential use in the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer. Additionally, (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to exhibit low toxicity and high selectivity for the GABA-A receptor, making it a promising candidate for drug development. However, one of the limitations of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid. One direction is to investigate its potential use in the treatment of other diseases, such as anxiety disorders and depression. Additionally, further research is needed to fully understand the mechanism of action of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and the improvement of its solubility are also areas of future research.
In conclusion, (1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its pharmacological properties, mechanism of action, and biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid involves the reaction of 1-phenylcyclobutanecarboxylic acid with fluorine gas under the influence of a catalyst. The reaction takes place in the presence of a solvent, such as tetrahydrofuran, and at a specific temperature and pressure. The resulting product is (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid, which can be purified and isolated using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been widely studied for its potential applications in drug discovery and development. It has been shown to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been investigated for its potential use in the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENDRRGGBDHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)




![4-Imino-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2800600.png)
![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2800602.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2800603.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2800608.png)
![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)

